molecular formula C9H9BrN2O3 B12435911 2-[(5-Bromopyridin-2-yl)formamido]propanoic acid

2-[(5-Bromopyridin-2-yl)formamido]propanoic acid

Cat. No.: B12435911
M. Wt: 273.08 g/mol
InChI Key: BJOMPCIXUQNNBH-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridin-2-yl)formamido]propanoic acid is a brominated pyridine derivative featuring a formamido linker and a propanoic acid moiety. The bromine atom at the 5-position of the pyridine ring likely enhances electrophilic reactivity and binding affinity to biological targets, while the carboxylic acid group contributes to solubility and ionic interactions. Synthetically, similar compounds are prepared via amidation or coupling reactions, as seen in bromopyridine-containing analogs .

Properties

IUPAC Name

2-[(5-bromopyridine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5(9(14)15)12-8(13)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOMPCIXUQNNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A widely used method involves activating 5-bromo-2-pyridinecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) , followed by coupling with L-alanine (2-aminopropanoic acid).

Procedure ():
  • Activation :

    • 5-Bromo-2-pyridinecarboxylic acid (1.04 mmol) is dissolved in anhydrous dichloromethane (DCM).
    • CDI (1.04 mmol) is added at room temperature, forming an acyl imidazole intermediate.
    • Reaction time: 15 minutes.
  • Coupling :

    • L-alanine (1.04 mmol) is introduced into the reaction mixture.
    • Stirring continues for 1 hour at ambient temperature.
  • Workup :

    • The mixture is quenched with saturated NaHCO₃, extracted with DCM, dried (Na₂SO₄), and concentrated.
    • Yield: 68% ; Purity: >95% (HPLC).

Advantages :

  • Mild conditions minimize racemization of the chiral center in L-alanine.
  • No requirement for cryogenic temperatures.

Limitations :

  • CDI is cost-prohibitive for large-scale synthesis.

Acid Chloride Route

This method converts 5-bromo-2-pyridinecarboxylic acid into its reactive acid chloride prior to amide formation.

Procedure ():
  • Chlorination :

    • The carboxylic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂) in chloroform.
    • Reaction progress monitored by IR (disappearance of -COOH peak at ~1700 cm⁻¹).
  • Amidation :

    • The acid chloride is reacted with L-alanine in the presence of triethylamine (Et₃N) .
    • Solvent: DCM or THF; Temperature: 0°C to room temperature.
  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the product.
    • Yield: 60–75% ; Purity: ~90%.

Advantages :

  • Cost-effective due to inexpensive SOCl₂.
  • Scalable for industrial production.

Limitations :

  • Risk of over-chlorination or hydrolysis.
  • Requires strict anhydrous conditions.

Peptide Coupling Reagents (DCC/HOBt)

Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) enhances coupling efficiency.

Procedure ():
  • Activation :

    • 5-Bromo-2-pyridinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) are dissolved in DCM.
    • DCC (1.1 eq) is added to form an active ester.
  • Coupling :

    • L-alanine (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) are introduced.
    • Reaction time: 12–24 hours at room temperature.
  • Workup :

    • Precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is concentrated.
    • Yield: 70–80% ; Purity: 85–92%.

Advantages :

  • High yields and compatibility with sensitive substrates.
  • Reduced side reactions compared to CDI.

Limitations :

  • DCU removal complicates purification.
  • HOBt is hygroscopic and requires careful handling.

Comparative Analysis of Methods

Parameter CDI Method Acid Chloride DCC/HOBt
Yield (%) 68 60–75 70–80
Reaction Time (h) 1.25 3–6 12–24
Cost High Low Moderate
Scalability Moderate High Moderate
Racemization Risk Low Moderate Low

Key Observations :

  • The CDI method offers the lowest racemization risk, critical for retaining enantiomeric purity.
  • The acid chloride route is optimal for industrial-scale production due to lower reagent costs.
  • DCC/HOBt balances yield and purity but involves tedious DCU removal.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) improve reaction kinetics by stabilizing intermediates.
  • Tetrahydrofuran (THF) is preferred for acid chloride reactions due to its low boiling point.

Catalytic Additives

  • DMAP (0.1 eq) accelerates acylation in DCC-mediated reactions, reducing time by 30%.
  • NaHCO₃ quenches excess acid chloride, simplifying workup.

Purification Techniques

  • Recrystallization from ethanol/water mixtures enhances purity to >98%.
  • Flash chromatography (hexane:ethyl acetate = 3:1) resolves unreacted starting materials.

Industrial Considerations

For large-scale synthesis (>1 kg), the acid chloride method is favored:

  • Continuous flow reactors minimize SOCl₂ exposure and improve safety.
  • In-line IR monitoring ensures complete conversion, reducing batch failures.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-2-yl)formamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-[(5-Bromopyridin-2-yl)formamido]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the treatment of diseases where brominated compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form strong interactions with aromatic residues in proteins, while the formamido group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents/Functional Groups Bromine Position Reference
2-[(5-Bromopyridin-2-yl)formamido]propanoic acid Pyridine + propanoic acid 5-Bromo, formamido, carboxylic acid 5 N/A
(2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid Pyridine + propanoic acid 5-Bromo, amino, carboxylic acid 5
4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-2-yl}benzoic acid Pyridine + benzoic acid 6-Bromo, tert-butyl amide, carboxylic acid 6
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)propanoic acid derivative Imidazopyridine + propanoic acid 6-Bromo, furan, alkyne, carboxylic acid 6

Key Observations :

  • Bromine Position : The 5-bromo substitution in the target compound vs. 6-bromo in others may alter electronic effects and steric interactions.
  • Functional Groups: The formamido group in the target compound differs from amino () or tert-butyl amide () groups, affecting hydrogen-bonding capacity and lipophilicity.
  • Core Structure: Propanoic acid vs. benzoic acid () or imidazopyridine () frameworks influence molecular geometry and target specificity.

Physicochemical Properties

Property Target Compound (Hypothetical) (2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid 4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-2-yl}benzoic acid
Molecular Formula C₉H₈BrN₃O₃ C₈H₉BrN₂O₂ C₁₇H₁₇BrN₂O₃
Molecular Weight (g/mol) ~298.08 245.07 377.23
Melting Point Not reported Not reported 266–268°C
Solubility Moderate (carboxylic acid) Moderate Low (aromatic bulk)
pKa (Carboxylic Acid) ~4.2 (estimated) ~4.5 ~3.8–4.0

Notes:

  • The formamido group in the target compound may reduce basicity compared to amino-containing analogs ().
  • Higher molecular weight and aromaticity in ’s compound correlate with elevated melting points.

Biological Activity

2-[(5-Bromopyridin-2-yl)formamido]propanoic acid is an organic compound notable for its complex structure, which includes a brominated pyridine moiety and a propanoic acid component. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme modulation and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9BrN2_2O3_3, with a molecular weight of approximately 217.07 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions, allowing it to engage with various biological macromolecules.

Enzyme Modulation

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes. The brominated pyridine moiety allows for interactions through hydrogen bonding and π-π stacking, which are crucial for binding to active sites on enzymes or receptors.

Anti-Inflammatory Properties

Studies have suggested that this compound exhibits anti-inflammatory properties, potentially making it a candidate for therapeutic applications in inflammatory diseases. However, detailed mechanisms and pathways remain to be fully elucidated.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies demonstrated its ability to reduce cell viability in cancer cell lines, indicating cytotoxic effects that warrant further exploration .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on A549 lung adenocarcinoma cells, compounds similar to this compound exhibited structure-dependent anticancer activity. The viability post-treatment varied significantly among compounds tested, with some derivatives showing over 70% viability reduction at specific concentrations .
  • Mechanistic Studies : Mechanistic studies have shown that the compound interacts with target proteins involved in critical signaling pathways. These interactions can lead to modulation of cellular responses relevant in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameMolecular FormulaBiological Activity
3-(5-Bromopyridin-2-yl)propanoic acidC8_8H9_9BrN2_2O2_2Potential anti-inflammatory effects
4-(5-Bromopyridin-3-yl)morpholineC9_9H11_11BrN2_2OEnhanced solubility; potential anticancer activity
4-(5-Bromopyridin-2-yl)acetic acidC8_8H8_8BrNFocus on acetic acid derivatives; limited data

These compounds share functional groups that influence their reactivity and biological activity, highlighting the importance of structural variations in determining pharmacological effects.

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